3-Pyrrolinemethanol, 1-methyl-, benzilate (ester), hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-Pyrrolinemethanol, 1-methyl-, benzilate (ester), hydrochloride involves several steps. One common synthetic route includes the reaction of 1-methyl-2,3-dihydropyrrole with benzilic acid in the presence of a suitable esterification agent . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like tin(II) chloride (SnCl2) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Pyrrolinemethanol, 1-methyl-, benzilate (ester), hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
3-Pyrrolinemethanol, 1-methyl-, benzilate (ester), hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pyrrolinemethanol, 1-methyl-, benzilate (ester), hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Pyrrolinemethanol, 1-methyl-, benzilate (ester), hydrochloride can be compared with other similar compounds such as ®-(-)-3-Quinuclidinyl benzilate . While both compounds share structural similarities, this compound is unique due to its specific ester and hydrochloride groups, which confer distinct chemical and biological properties. Other similar compounds include various benzilate esters and pyrrolidine derivatives, each with their own unique set of characteristics and applications .
Properties
CAS No. |
102280-82-0 |
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Molecular Formula |
C20H22ClNO3 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(1-methyl-2,3-dihydropyrrol-4-yl)methyl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H21NO3.ClH/c1-21-13-12-16(14-21)15-24-19(22)20(23,17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-11,14,23H,12-13,15H2,1H3;1H |
InChI Key |
PNCYOYCRPURULQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C1)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
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